(Glu1)-Fibrinopeptide B (human)

Description

Historical Context and Derivation within Fibrinogen Research

The journey to understanding (Glu1)-Fibrinopeptide B is deeply rooted in the history of fibrinogen research. The discovery of fibrin (B1330869) dates back to the 17th century with Marcello Malpighi's microscopic observations of blood clots. fibrinogen.org However, it was not until the 19th century that the precursor protein, fibrinogen, was named by Rudolf Virchow in 1847. fibrinogen.org Subsequent research by scientists like Alexander Schmidt and Olof Hammarsten in the late 1800s further elucidated the enzymatic conversion of fibrinogen to fibrin. fibrinogen.org

The 20th century brought significant advancements, including the discovery that fibrinogen is a complex protein composed of three pairs of polypeptide chains (Aα, Bβ, and γ). researchgate.netnih.gov The pioneering work of researchers such as Birger Blombäck and Russell Doolittle in the mid-20th century was instrumental in sequencing these chains and identifying the small peptides released during fibrin formation, namely fibrinopeptide A (FpA) and fibrinopeptide B (FpB). thieme-connect.com (Glu1)-Fibrinopeptide B is the specific form of FpB that contains a glutamic acid residue at its N-terminus.

Proteolytic Cleavage by Thrombin: Formation of (Glu1)-Fibrinopeptide B from Fibrinogen β-Chain

The formation of (Glu1)-Fibrinopeptide B is a direct result of the action of the enzyme thrombin on fibrinogen. echelon-inc.com Fibrinogen, a large glycoprotein, circulates in the blood as a soluble molecule. nih.gov During coagulation, thrombin, a serine protease, cleaves specific peptide bonds at the N-terminal ends of the Aα and Bβ chains of fibrinogen. wikipedia.orgnih.gov

The cleavage of the Bβ chain releases fibrinopeptide B. uniprot.orgwikipedia.org Specifically, thrombin targets the Arg-Gly peptide bond in the Bβ chain, liberating the 14-amino acid peptide known as (Glu1)-Fibrinopeptide B. nih.gov This enzymatic action is a critical step in the conversion of fibrinogen into fibrin monomers, which then polymerize to form the insoluble fibrin mesh that constitutes a blood clot. wikipedia.org

Table 1: Properties of (Glu1)-Fibrinopeptide B (human)

| Property | Value |

|---|---|

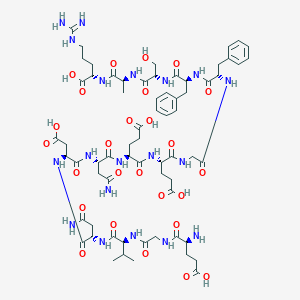

| Amino Acid Sequence | Glu-Gly-Val-Asn-Asp-Asn-Glu-Glu-Gly-Phe-Phe-Ser-Ala-Arg sigmaaldrich.com |

| Molecular Formula | C66H95N19O26 sigmaaldrich.comqyaobio.com |

| Molecular Weight | 1570.57 g/mol sigmaaldrich.com |

| CAS Number | 103213-49-6 sigmaaldrich.comqyaobio.comechelon-inc.com |

| Source | N-terminal of Fibrinogen β-chain sigmaaldrich.comsigmaaldrich.com |

Significance of N-Terminal Glutamic Acid and Pyroglutamyl Formation

The N-terminal glutamic acid (Glu) of (Glu1)-Fibrinopeptide B is of particular biochemical interest due to its potential to undergo a cyclization reaction. eurogentec.com This process, known as pyroglutamyl formation, involves the intramolecular condensation of the N-terminal glutamic acid residue to form a pyroglutamyl (pGlu) residue, also known as 5-oxoproline. sciopen.comthieme-connect.de

This conversion can occur spontaneously, particularly under certain conditions such as heat or enzymatic action, and results in the formation of pyroglutamyl-fibrinopeptide B. eurogentec.comsciopen.comresearchgate.net The formation of the pyroglutamyl ring can have implications for the peptide's stability and biological activity. sciopen.comresearchgate.net Specifically, the hydrophobic γ-lactam ring of pyroglutamic acid is thought to increase the peptide's resistance to degradation by proteases. eurogentec.comsciopen.com Research has shown that cells can convert synthetic N-Glu peptides into their pyroglutamyl analogs, indicating the presence of specific enzymatic machinery for this modification. nih.gov

Properties

IUPAC Name |

(4S)-4-amino-5-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H95N19O26/c1-31(2)53(85-48(90)29-73-55(100)35(67)16-19-49(91)92)64(109)83-42(26-46(69)88)61(106)82-43(27-52(97)98)62(107)81-41(25-45(68)87)60(105)78-37(18-21-51(95)96)57(102)77-36(17-20-50(93)94)56(101)74-28-47(89)76-39(23-33-11-6-4-7-12-33)58(103)80-40(24-34-13-8-5-9-14-34)59(104)84-44(30-86)63(108)75-32(3)54(99)79-38(65(110)111)15-10-22-72-66(70)71/h4-9,11-14,31-32,35-44,53,86H,10,15-30,67H2,1-3H3,(H2,68,87)(H2,69,88)(H,73,100)(H,74,101)(H,75,108)(H,76,89)(H,77,102)(H,78,105)(H,79,99)(H,80,103)(H,81,107)(H,82,106)(H,83,109)(H,84,104)(H,85,90)(H,91,92)(H,93,94)(H,95,96)(H,97,98)(H,110,111)(H4,70,71,72)/t32-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,53-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPBJTGOVJLITON-OECXYHNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H95N19O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583245 | |

| Record name | L-alpha-Glutamylglycyl-L-valyl-L-asparaginyl-L-alpha-aspartyl-L-asparaginyl-L-alpha-glutamyl-L-alpha-glutamylglycyl-L-phenylalanyl-L-phenylalanyl-L-seryl-L-alanyl-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1570.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103213-49-6 | |

| Record name | L-alpha-Glutamylglycyl-L-valyl-L-asparaginyl-L-alpha-aspartyl-L-asparaginyl-L-alpha-glutamyl-L-alpha-glutamylglycyl-L-phenylalanyl-L-phenylalanyl-L-seryl-L-alanyl-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanisms and Biological Roles of Glu1 Fibrinopeptide B Human

Involvement in Coagulation and Fibrin (B1330869) Assembly Processes

The conversion of soluble fibrinogen into an insoluble fibrin matrix is a pivotal event in hemostasis, and the release of fibrinopeptides, including (Glu1)-Fibrinopeptide B, is a key initiating step. nih.govmdpi.com This process is tightly regulated, ensuring the formation of a stable clot at the site of vascular injury.

Sequential Release Kinetics of Fibrinopeptides during Fibrinogenesis

The formation of a fibrin clot is initiated by the thrombin-mediated cleavage of two pairs of fibrinopeptides, Fibrinopeptide A (FpA) and Fibrinopeptide B (FpB), from the fibrinogen molecule. nih.govashpublications.orgnih.gov This cleavage does not occur simultaneously but rather in a sequential and ordered manner. Research has consistently shown that FpA is cleaved from the Aα chains of fibrinogen at a faster rate than FpB is cleaved from the Bβ chains. ashpublications.orgnih.govnih.govnih.gov

This initial, more rapid release of FpA is a critical first step, triggering the initial formation of two-stranded protofibrils. nih.govnih.gov As these protofibrils begin to assemble, the rate of FpB cleavage increases, suggesting that the formation of the initial fibrin polymers facilitates the subsequent release of FpB. nih.govashpublications.org This accelerated cleavage of FpB from already formed protofibrils and fibrils is a key feature of normal fibrin assembly. nih.gov However, it's noteworthy that under specific conditions, such as when fibrinogen is adsorbed onto a surface, the release kinetics can be altered, with FpB sometimes being cleaved at a faster rate than FpA, highlighting the influence of fibrinogen's conformation on thrombin accessibility. ashpublications.orgnih.gov The delayed release of FpB is believed to be physiologically significant, allowing for the proper assembly and stabilization of the fibrin clot. nih.gov

Table 1: Sequential Release of Fibrinopeptides

| Fibrinopeptide | Initial Release Rate | Timing of Accelerated Release |

| Fibrinopeptide A (FpA) | Faster | - |

| Fibrinopeptide B (FpB) | Slower | During polymer formation |

Structural Basis of Thrombin-Mediated Fibrinopeptide Cleavage and Fibrinogen Conformation

The sequential cleavage of fibrinopeptides is rooted in the structural arrangement of the fibrinogen molecule and its interaction with thrombin. nih.gov Thrombin binds to the central E region of fibrinogen, where the N-termini of all six polypeptide chains are located. nih.govahajournals.org Molecular modeling studies suggest that in the native fibrinogen molecule, the FpA-containing portions of the Aα chains are positioned more favorably for binding to the active site of thrombin. nih.gov This "pre-positioned" conformation provides a structural basis for the preferential and more rapid cleavage of FpA. nih.gov

Conversely, the FpB-containing portions of the Bβ chains are not as readily accessible to thrombin in the initial fibrinogen structure. nih.gov The conformation of fibrinogen dictates the accessibility of the fibrinopeptides to thrombin's active site. ashpublications.org As fibrin polymerization commences after FpA release, conformational changes occur, and the newly formed dimeric D-D regions within the protofibrils are thought to interact with the N-terminal portions of the Bβ chains. nih.gov This interaction brings FpB into closer proximity to the bound thrombin, thereby accelerating its cleavage. nih.gov

Exposure of Fibrin Polymerization Sites Following (Glu1)-Fibrinopeptide B Excision

The proteolytic removal of (Glu1)-Fibrinopeptide B by thrombin is a critical step that unmasks a new N-terminal sequence on the β-chain, Gly-His-Arg-Pro (GHRP), known as the 'B' knob. nih.gov This newly exposed "knob" is complementary to a binding site, or "hole," designated 'b', which is located in the β-nodule of an adjacent fibrin monomer. nih.govresearchgate.net The interaction between the 'B' knob and the 'b' hole (B:b interaction) is a key event in the formation of a stable fibrin clot. nih.gov

The unmasking of these polymerization sites is essential for the subsequent steps of fibrin assembly. mdpi.comnih.gov While the initial A:a interactions (following FpA cleavage) are the primary drivers of protofibril formation, the subsequent B:b interactions, made possible by FpB excision, play a crucial role in strengthening and stabilizing the clot. nih.govnih.gov

Role in Fibrin Protofibril and Fibril Formation

The sequential exposure of the 'A' and 'B' polymerization sites dictates the hierarchical assembly of the fibrin clot. nih.gov The initial formation of two-stranded protofibrils is driven by the interaction between the 'A' knobs and 'a' holes. nih.govnih.gov The subsequent cleavage of FpB and the exposure of the 'B' knobs promote the lateral aggregation of these protofibrils into thicker fibrin fibers. nih.govahajournals.orgresearchgate.net This lateral aggregation is a critical step that increases the density and stability of the fibrin network. nih.govresearchgate.net

The delayed release of FpB is crucial for this process. If FpB is cleaved too early, it can lead to the formation of less organized and aperiodic fibers. nih.gov The timely exposure of the 'B' knobs ensures that lateral aggregation occurs after the initial protofibrils have formed, leading to a well-ordered and robust fibrin clot. nih.gov The fibrin lacking both FpA and FpB, known as fibrin II, is more compact and resistant to enzymatic breakdown compared to fibrin I, which only lacks FpA. nih.gov

Contributions to Inflammatory and Cellular Responses

Beyond its role in the mechanics of clot formation, (Glu1)-Fibrinopeptide B also functions as a signaling molecule, influencing the behavior of various cell types involved in inflammation and tissue repair.

Chemotactic Activity Towards Immune Cells (Neutrophils, Monocytes) and Fibroblasts

(Glu1)-Fibrinopeptide B has been identified as a potent chemoattractant for several cell types, playing a role in recruiting these cells to sites of fibrin deposition and turnover. medchemexpress.com Research has demonstrated that human fibrinopeptide B (hFpB) stimulates the directed migration, or chemotaxis, of neutrophils (PMNs) and fibroblasts. glpbio.commedchemexpress.com The optimal concentration for this chemotactic activity is approximately 10 nM. glpbio.commedchemexpress.com

Interestingly, while hFpB is a potent chemoattractant for neutrophils, it does not induce the release of lysosomal enzymes or the production of superoxide (B77818) anion, which are other typical neutrophil responses to inflammatory stimuli. medchemexpress.com This suggests a specific and nuanced role for hFpB in the inflammatory process, focusing on cell recruitment without triggering a full-blown degranulation response. medchemexpress.com While some studies indicate that hFpB is not chemotactic for monocytes, others have shown that defensins, which can be released from neutrophils, do have monocyte-chemotactic activity. glpbio.comnih.gov The chemotactic effect of FpB on fibroblasts is comparable to that of platelet-derived growth factor (PDGF), a well-known fibroblast chemoattractant involved in wound healing. glpbio.comsemanticscholar.org This suggests that FpB may play a significant role in the wound healing process by attracting fibroblasts to the site of injury to facilitate tissue repair. nih.govnih.gov The Bβ1-42 fragment of fibrinogen, which includes the FpB sequence, has also been shown to be a potent chemoattractant for neutrophils and fibroblasts. nih.gov

Table 2: Chemotactic Activity of (Glu1)-Fibrinopeptide B

| Cell Type | Chemotactic Response | Notes |

| Neutrophils (PMNs) | Yes | Optimal at ~10 nM; does not induce lysosomal enzyme release or superoxide production. glpbio.commedchemexpress.com |

| Monocytes | No | hFpB is not chemotactic for monocytes. glpbio.com |

| Fibroblasts | Yes | Chemotactic activity is comparable to platelet-derived growth factor (PDGF). glpbio.com |

Modulation of Cellular Cytoskeletal Remodeling

(Glu1)-Fibrinopeptide B has a direct impact on the internal structure of certain immune cells by inducing cytoskeletal changes. Research has shown that human Fibrinopeptide B (hFpB), of which (Glu1)-Fibrinopeptide B is a derivative, causes a rapid and dose-dependent increase in the amount of cytoskeletal-associated actin in polymorphonuclear neutrophils (PMNs). medchemexpress.com Actin is a critical protein that forms microfilaments, and its polymerization and reorganization are essential for cell movement and changes in cell shape. This modulation of the cytoskeleton is a key mechanism underlying the peptide's ability to induce directed cell migration, or chemotaxis. By promoting the assembly of the actin cytoskeleton, (Glu1)-Fibrinopeptide B equips neutrophils with the structural machinery needed to move towards a chemical signal.

Differential Cellular Responses to (Glu1)-Fibrinopeptide B Compared to Other Chemotactic Agents

The cellular response to (Glu1)-Fibrinopeptide B is notably distinct from that elicited by other potent, well-characterized chemotactic agents, such as the bacterial peptide N-formyl-methionyl-leucyl-phenylalanine (fMLP). medchemexpress.comnih.gov While both substances effectively stimulate directed migration (chemotaxis) of neutrophils, (Glu1)-Fibrinopeptide B appears to trigger a more specific and limited cellular program. medchemexpress.com

Unlike fMLP, (Glu1)-Fibrinopeptide B does not cause neutrophils to aggregate. medchemexpress.com Furthermore, it does not induce the release of lysosomal enzymes, such as lysozyme (B549824) and beta-glucuronidase, nor does it stimulate the production of superoxide anion, a key component of the oxidative burst used by neutrophils to kill pathogens. medchemexpress.com This selective action suggests that (Glu1)-Fibrinopeptide B functions as a "pure" chemoattractant, recruiting inflammatory cells without concurrently activating their potent and potentially tissue-damaging effector functions. This differential response highlights the complexity of neutrophil activation and suggests that distinct signaling pathways are engaged by different chemotactic agents. medchemexpress.comnih.gov

Table 1: Comparison of Cellular Responses to (Glu1)-Fibrinopeptide B and fMLP

| Cellular Response | (Glu1)-Fibrinopeptide B | N-formyl-methionyl-leucyl-phenylalanine (fMLP) |

|---|---|---|

| Neutrophil Chemotaxis | Yes medchemexpress.com | Yes medchemexpress.comnih.gov |

| Neutrophil Aggregation | No medchemexpress.com | Yes medchemexpress.com |

| Release of Lysosomal Enzymes | No medchemexpress.com | Yes medchemexpress.com |

| Superoxide Anion Production | No medchemexpress.com | Yes medchemexpress.com |

Role in Fibrin-Dependent Leukocyte Transmigration at Sites of Fibrin Deposition

At a site of injury, the formation of a fibrin clot is one of the first events. This fibrin mesh not only stops bleeding but also serves as a provisional matrix and a source of signaling molecules. youtube.com The generation of (Glu1)-Fibrinopeptide B occurs directly at these locations of fibrin deposition. medchemexpress.com Its ability to stimulate the migration of neutrophils and fibroblasts suggests a primary role in recruiting these specific cells to the developing clot. medchemexpress.com

This process is a form of fibrin-dependent leukocyte transmigration. The peptide, released from the fibrinogen molecule during clotting, acts as a localized signal, guiding leukocytes from the bloodstream into the tissue where the fibrin has been deposited. medchemexpress.comnih.gov This targeted recruitment is essential for initiating the inflammatory and subsequent healing phases, ensuring that immune and repair cells arrive precisely where they are needed. medchemexpress.comyoutube.com

Significance in Wound Healing and Broader Inflammatory Pathways

The process of wound healing is classically divided into overlapping phases: hemostasis/inflammation, proliferation, and remodeling. nih.govnih.gov (Glu1)-Fibrinopeptide B plays a significant role in the initial inflammatory phase. Fibrin formation itself is an essential component of wound healing and inflammation. sigmaaldrich.com The release of (Glu1)-Fibrinopeptide B during this process positions it as a key early mediator. medchemexpress.comnih.gov

By recruiting neutrophils and fibroblasts, the peptide helps orchestrate the initial cellular response to injury. medchemexpress.com Neutrophils are crucial for clearing debris and potential pathogens, while fibroblasts are the primary cells responsible for producing the new extracellular matrix required to repair the tissue. youtube.com The specific nature of (Glu1)-Fibrinopeptide B's action—promoting migration without triggering the release of damaging enzymes or reactive oxygen species—suggests a role in initiating a controlled inflammatory response that paves the way for effective healing rather than contributing to chronic inflammation. medchemexpress.comnih.gov This targeted cell recruitment is a critical step in the broader inflammatory pathway that, when properly regulated, leads to successful tissue repair and regeneration. nih.gov

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| (Glu1)-Fibrinopeptide B |

| Actin |

| beta-glucuronidase |

| Fibrin |

| Fibrinogen |

| Lysozyme |

| N-formyl-methionyl-leucyl-phenylalanine (fMLP) |

| Superoxide anion |

Enzymatic Processing and Biodegradation of Glu1 Fibrinopeptide B Human

Specificity of Thrombin-Mediated Cleavage of the Fibrinogen β-Chain

The formation of (Glu1)-Fibrinopeptide B is a direct result of the highly specific proteolytic action of thrombin on the β-chain of fibrinogen. nih.gov Thrombin, a serine protease, selectively cleaves specific Arg-Gly (arginine-glycine) peptide bonds within the fibrinogen molecule to initiate the formation of a fibrin (B1330869) clot. sigmaaldrich.com This process releases fibrinopeptide A (FPA) from the Aα-chain and fibrinopeptide B (FPB) from the Bβ-chain. nih.govnih.gov

The cleavage that releases FPB occurs at the Arg14-Gly15 bond of the N-terminal region of the fibrinogen Bβ-chain. sigmaaldrich.com While thrombin's action also releases FPA, the release of FPB is generally slower. nih.gov The optimal cleavage site for thrombin is characterized by a specific amino acid sequence, often A-B-Pro-Arg-|-X-Y, where A and B are hydrophobic amino acids and X and Y are non-acidic. sigmaaldrich.com However, the sequence Gly-Arg-|-Gly is also recognized. sigmaaldrich.com The specificity of thrombin is crucial for the controlled polymerization of fibrin monomers. The initial cleavage of FPA exposes polymerization sites, and the subsequent, slower release of FPB exposes additional sites that contribute to the final structure of the fibrin network. nih.gov It has been observed that while various serine proteases like trypsin can cleave fibrinopeptides, their cleavage patterns are distinct from the highly specific action of thrombin. nih.gov

Interestingly, research into the extended cleavage specificity of human thrombin reveals that no natural substrates, including the fibrinogen β-chain, represent the absolute optimal cleavage sequence for the enzyme. nih.gov This suggests that the rate of cleavage in vivo is deliberately sub-maximal, likely to prevent dysregulated coagulation, and may be influenced by exosite interactions between the enzyme and its substrate. nih.gov

| Enzyme | Substrate Chain | Cleavage Site | Released Peptide |

| Thrombin | Fibrinogen Bβ-Chain | Arg14-Gly15 | (Glu1)-Fibrinopeptide B |

| Thrombin | Fibrinogen Aα-Chain | Arg16-Gly17 | Fibrinopeptide A |

Evaluation of Carboxypeptidase Activity and Fibrinopeptide B Conversion to Desarginine Forms

Following its release by thrombin, fibrinopeptide B becomes a substrate for plasma carboxypeptidases. These exopeptidases specifically remove C-terminal basic amino acids, such as arginine and lysine (B10760008). researchgate.netpsu.edu The primary enzyme responsible for this action in the context of coagulation is thrombin-activatable fibrinolysis inhibitor (TAFI), also known as plasma carboxypeptidase B or U. researchgate.net Constitutively active plasma carboxypeptidase N (CPN) also contributes to this activity. psu.edunih.gov

(Glu1)-Fibrinopeptide B has a C-terminal arginine (Arg14), making it a prime target for these enzymes. The action of carboxypeptidases like TAFIa (activated TAFI) or CPN on FPB results in the cleavage of this final arginine residue. This enzymatic modification converts fibrinopeptide B into its desarginine form, FPB(-Arg).

This removal of the C-terminal arginine is not merely a degradation step but a significant regulatory mechanism. nih.gov The presence of C-terminal arginine and lysine residues on fibrin fragments provides binding sites for plasminogen, enhancing its activation to plasmin and promoting fibrinolysis (the breakdown of the clot). researchgate.netpsu.edu By cleaving these C-terminal residues from peptides like FPB and from the partially degraded fibrin itself, carboxypeptidases reduce the rate of plasmin generation, thus down-regulating fibrinolysis and stabilizing the clot. researchgate.netnih.gov Therefore, the conversion of fibrinopeptide B to its desarginine form is an integrated part of the antifibrinolytic pathway.

| Enzyme | Action | Substrate | Product | Significance |

| Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa) | Exopeptidase | (Glu1)-Fibrinopeptide B | Fibrinopeptide B(-Arg) | Antifibrinolytic effect researchgate.net |

| Carboxypeptidase N (CPN) | Exopeptidase | (Glu1)-Fibrinopeptide B | Fibrinopeptide B(-Arg) | Regulation of bioactive peptides researchgate.netnih.gov |

| Carboxypeptidase B (Pancreatic) | Exopeptidase | (Glu1)-Fibrinopeptide B | Fibrinopeptide B(-Arg) | Used experimentally to model plasma activity psu.edu |

Microbial Degradation Pathways of (Glu1)-Fibrinopeptide B by Specific Microorganisms (e.g., Paucibacter toxinivorans)

Beyond the endogenous enzymes of the human body, certain microorganisms have demonstrated the ability to degrade (Glu1)-Fibrinopeptide B. One such bacterium is Paucibacter toxinivorans, a Gram-negative bacterium originally identified for its capacity to degrade cyanobacterial toxins like microcystins. nih.govresearchgate.net

Studies have shown that P. toxinivorans possesses a broad peptide-degrading capability. mdpi.com In laboratory settings, Paucibacter toxinivorans (strain 2C20) was able to completely degrade (Glu1)-Fibrinopeptide B over a seven-day incubation period. mdpi.com This bacterium exhibits strong leucine (B10760876) arylamidase and chymotrypsin (B1334515) activities, which likely contribute to its ability to break down a wide range of peptides with different chemical structures. mdpi.comcapes.gov.br

The ability of P. toxinivorans to degrade not only cyanobacterial peptides but also human peptides like (Glu1)-Fibrinopeptide B highlights its wide physiological capability. mdpi.com This suggests that the degradation is not dependent on a highly specific pathway tailored only to toxins but is part of a more general proteolytic system. While the exact enzymatic steps and resulting breakdown products of (Glu1)-Fibrinopeptide B degradation by P. toxinivorans have not been fully elucidated, its demonstrated efficacy points to a potent microbial pathway for the peptide's catabolism. mdpi.com

| Microorganism | Activity | Incubation Time for Degradation | Other Degraded Peptides |

| Paucibacter toxinivorans (2C20) | Complete degradation of (Glu1)-Fibrinopeptide B | 7 days | Leucine-enkephalin, Oxytocin, Microcystins, Anabaenopeptins mdpi.com |

Stability Against Proteases in Biological Contexts

The stability of (Glu1)-Fibrinopeptide B in biological environments is influenced by its structure and its susceptibility to various proteases. As a peptide, it is inherently subject to proteolysis. The primary enzymes that process it in a targeted manner are thrombin (which generates it) and carboxypeptidases (which modify it). nih.govresearchgate.net

An important structural feature that can influence peptide stability is the modification of the N-terminus. (Glu1)-Fibrinopeptide B has a glutamic acid (Glu) residue at its N-terminus. anaspec.com Peptides with N-terminal glutamic acid or glutamine can undergo a spontaneous, non-enzymatic conversion to a pyroglutamyl (pGlu) form, creating a cyclic lactam structure. anaspec.com This modification is believed to play a role in protecting peptides from degradation by certain proteases, such as gastrointestinal proteases, by blocking the N-terminus from exopeptidase attack. anaspec.com Therefore, the potential for (Glu1)-Fibrinopeptide B to cyclize into pGlu-Fibrinopeptide B could enhance its stability in certain biological contexts.

However, in the bloodstream, its stability is primarily governed by the activity of carboxypeptidases like TAFIa and CPN, which rapidly target its C-terminus. researchgate.netnih.gov The half-life of the intact peptide is therefore expected to be short due to this efficient enzymatic clearance and modification system, which is integral to regulating the process of fibrinolysis. researchgate.net

Advanced Analytical Methodologies and Research Applications of Glu1 Fibrinopeptide B Human

Application as a Reference Standard in Mass Spectrometry-Based Proteomics Research

(Glu1)-Fibrinopeptide B (human), often abbreviated as Glu-Fib, is widely utilized as a high-purity standard for a variety of applications in mass spectrometry (MS). genscript.comechelon-inc.com Its consistent ionization characteristics and precisely known mass make it an ideal reference compound for calibrating and monitoring the performance of sophisticated MS instrumentation. pubcompare.ai

Achieving high mass accuracy is fundamental to modern proteomics. Mass spectrometers can experience drift in mass measurement due to environmental fluctuations such as temperature changes. (Glu1)-Fibrinopeptide B is a cornerstone of the strategy used to correct for these inaccuracies.

It is frequently employed as an external or internal "lock mass" calibrant in high-resolution mass spectrometers. pubcompare.ai In a typical lock mass setup, a dilute solution of Glu-Fib is infused into the ion source through a separate, parallel sprayer. This provides a continuous, low-level signal of its known ions (e.g., m/z 785.8) alongside the analyte ions from the primary sample. creative-proteomics.com The instrument's software uses this constant reference peak to correct any mass deviation in the acquired spectra in real-time. This dynamic correction ensures that the mass measurements for the actual sample peptides remain highly accurate throughout the analysis. This technique has been successfully applied for the correction of mass drift in the analysis of peptides from complex samples, such as those derived from trypsin-digested protein disulfide isomerase (PDI). sigmaaldrich.com

Quantitative proteomics aims to measure the amount of specific proteins in a sample. While (Glu1)-Fibrinopeptide B is not a direct component of quantification strategies like QconCATs (concatamers of standard peptides for absolute quantification), it plays a crucial supporting role. The reliability of any quantitative proteomic data is contingent on the stability and performance of the mass spectrometer.

By serving as a system suitability standard, Glu-Fib helps ensure that the instrument maintains high mass accuracy and sensitivity over the course of a quantitative experiment. This is a prerequisite for the accurate measurement of isotopically labeled peptides or other quantitative reporters. Ensuring consistent instrument performance is vital for minimizing technical variability, thereby strengthening the validity of quantitative comparisons between different samples. Studies that quantify large sets of proteins, such as UDP-glucuronosyltransferases (UGTs) in liver microsomes, rely on the instrument stability that standards like Glu-Fib provide to achieve reliable results. nih.gov

A primary goal of proteomics is the identification of unknown proteins. This is typically achieved by matching the experimentally measured masses of peptides (and their fragments) to theoretical masses from protein sequence databases. The confidence of these matches is heavily dependent on the accuracy of the experimental mass data.

By facilitating precise mass calibration, (Glu1)-Fibrinopeptide B significantly enhances the reliability of protein identification. pubcompare.ai High mass accuracy (typically in the low parts-per-million range) drastically narrows the search tolerance for database matching. This reduction in potential candidates for a given experimental mass leads to fewer false-positive matches and higher confidence scores for protein identifications. For example, Glu-Fib has been used for two-point calibration in studies aimed at identifying proteins from diverse organisms like Mycobacterium smegmatis and the salivary glands of Cimex lectularius (the common bed bug). sigmaaldrich.comsigmaaldrich.com

Researchers use this standard to verify key system parameters before and during critical analyses. waters.com These checks often involve:

Sensitivity: Confirming the instrument's ability to detect a low concentration of the standard. thermofisher.com

Mass Accuracy: Verifying calibration without the need for a full recalibration.

Reproducibility: Ensuring consistent peak intensity and retention time across multiple runs.

Carryover: Infusing the standard between sample runs can help identify and troubleshoot cross-contamination issues. sigmaaldrich.com

In some systems, interactions between the peptide standard and instrument components can themselves be a performance indicator. For instance, a gradual degradation of the Glu-Fib signal has been observed in systems with titanium pump heads, a problem that can be remediated by adding an ion-pairing agent to the lock mass solution. waters.com

Methodologies for Purity Assessment and Quality Control in Peptide Research

The utility of (Glu1)-Fibrinopeptide B as a reference standard is entirely dependent on its own purity. Therefore, rigorous quality control is performed during its synthesis and packaging, with High-Performance Liquid Chromatography being the primary analytical technique.

High-Performance Liquid Chromatography (HPLC) is the industry-standard method for assessing the purity of synthetic peptides like (Glu1)-Fibrinopeptide B. sigmaaldrich.comanaspec.com Commercial preparations of this standard are typically certified with a purity of ≥90% or higher as determined by HPLC analysis. sigmaaldrich.comwatsonbio.com

The most common mode used for this purpose is Reversed-Phase HPLC (RP-HPLC), which separates the target peptide from impurities based on differences in hydrophobicity.

Typical Parameters for RP-HPLC Purity Analysis of Peptides

| Parameter | Description |

|---|---|

| Stationary Phase (Column) | C18 silica-based column |

| Mobile Phase A | Water with an ion-pairing agent (e.g., 0.1% Trifluoroacetic Acid) |

| Mobile Phase B | Acetonitrile with an ion-pairing agent (e.g., 0.1% Trifluoroacetic Acid) |

| Gradient | A time-programmed gradient from low to high percentage of Mobile Phase B |

| Detection | UV absorbance, typically at 214 nm or 280 nm |

During analysis, impurities such as deletion sequences, incompletely deprotected peptides, or by-products from synthesis will elute at different times than the main peptide peak. Purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram. It is noteworthy that certain modifications, such as the formation of a pyroglutamyl peptide from the N-terminal glutamic acid, may occur spontaneously and are often included in the main peak area for purity assessment. anaspec.com For higher-level reference measurements, more advanced methods like gas or liquid chromatography coupled with isotope dilution mass spectrometry can also be employed to determine purity with exceptional accuracy. nih.govrsc.org

Gas Chromatography – Isotope Dilution Mass Spectrometry (GC-IDMS) for Reference Purity Determination

Gas Chromatography-Isotope Dilution Mass Spectrometry (GC-IDMS) has been established as a reference technique for determining the purity of (Glu1)-Fibrinopeptide B (GFB). nih.govrsc.org This method involves the hydrolysis of the peptide into its constituent amino acids, which are then derivatized for GC-MS analysis. By using isotope-labeled amino acids as internal standards, precise and accurate quantification of the amino acids, and subsequently the peptide's purity, can be achieved.

In a notable study, the purity of GFB was determined to be (0.715 ± 0.012) g/g. nih.govrsc.orgresearchgate.net The methodology demonstrated a high degree of repeatability, around 0.5%, and achieved low limits of detection (LOD) and quantification (LOQ), ranging from 0.041 to 0.096 μg/g and 0.16 to 0.56 μg/g, respectively. nih.govresearchgate.netrawdatalibrary.net This level of accuracy is comparable to that of Liquid Chromatography-Isotope Dilution Mass Spectrometry (LC-IDMS) but offers a more cost-effective alternative. nih.govrsc.orgrawdatalibrary.net The identification and correction for the primary impurity in the GFB sample were also crucial steps in ensuring the accuracy of the final purity assessment. nih.govresearchgate.netrawdatalibrary.net

Table 1: Performance Characteristics of GC-IDMS for (Glu1)-Fibrinopeptide B Purity Determination

| Parameter | Value | Reference |

| Determined Purity | (0.715 ± 0.012) g/g | nih.govrsc.orgresearchgate.net |

| Method Repeatability | 0.5% | nih.govresearchgate.netrawdatalibrary.net |

| Limit of Detection (LOD) | 0.041 - 0.096 µg/g | nih.govresearchgate.netrawdatalibrary.net |

| Limit of Quantification (LOQ) | 0.16 - 0.56 µg/g | nih.govresearchgate.netrawdatalibrary.net |

Liquid Chromatography – Isotope Dilution Mass Spectrometry (LC-IDMS) in Comprehensive Peptide Analysis

Liquid Chromatography-Isotope Dilution Mass Spectrometry (LC-IDMS) is a powerful technique for the comprehensive analysis of peptides like (Glu1)-Fibrinopeptide B. It is frequently used to assess the performance of mass spectrometers and liquid chromatography instruments. sigmaaldrich.com The peptide serves as a standard to avoid cross-contamination and to calibrate the instruments. sigmaaldrich.com

(Glu1)-Fibrinopeptide B is often included in peptide mixtures for evaluating MS/MS mode performance due to its well-characterized fragmentation pattern, which produces ions in the 100-1500 m/z range. thermofisher.com This allows for the testing of the sensitivity and accuracy of the mass spectrometer in detecting peptide fragment ions. thermofisher.com The use of purified (Glu1)-Fibrinopeptide B is also integral to the installation and acceptance testing of nanospray sources for mass spectrometers. thermofisher.com

Role in Protein Interaction Network Mapping and Systems Biology Research

Understanding protein-protein interactions (PPIs) is fundamental to systems biology, as it provides a framework for the functional organization of the proteome. thebiogrid.org While direct interactions involving (Glu1)-Fibrinopeptide B are not the primary focus, its parent molecule, fibrinogen, is a key node in the human protein-protein interaction network. The cleavage of (Glu1)-Fibrinopeptide B from fibrinogen is a critical step in the coagulation cascade, a well-defined protein interaction pathway.

The study of such pathways contributes to the broader goal of mapping the human interactome. nih.gov High-throughput methods like yeast two-hybrid (Y2H) screens and computational tools are employed to build comprehensive PPI networks. thebiogrid.orgnih.gov These networks are crucial for predicting protein function, identifying disease-related genetic patterns, and understanding cellular processes at a systemic level. nih.govnih.gov The dynamic nature of these interactions is essential for cellular function and adaptation to environmental changes. nih.gov

Application in Comparative Proteomics Studies (e.g., Follicular Fluid, Saliva)

(Glu1)-Fibrinopeptide B, as a derivative of a major plasma protein, is relevant in comparative proteomics studies of various biological fluids. These studies aim to identify biomarkers for diseases and to understand physiological processes.

Follicular Fluid: The follicular fluid (FF) provides the microenvironment for oocyte development and its proteome reflects the health and maturation stage of the follicle. nih.govclinicaltrials.gov Proteomic analyses of FF have been conducted to identify biomarkers for conditions like polycystic ovary syndrome (PCOS) and to understand the effects of aging on fertility. nih.govnih.govfrontiersin.org While (Glu1)-Fibrinopeptide B itself may not be a direct biomarker, the presence and abundance of its precursor, fibrinogen, and other plasma-derived proteins are significant. nih.gov For instance, studies have compared the protein profiles of FF from women of different age groups and those with PCOS, identifying differentially expressed proteins that could serve as potential biomarkers. nih.govfrontiersin.org

Saliva: Saliva is a non-invasive source of potential biomarkers. nyu.edu Comprehensive proteomic studies have cataloged the proteins present in human saliva and compared its proteome to that of plasma. nyu.edu A significant overlap exists, with many salivary proteins also being found in plasma. nyu.edu This highlights the potential for saliva as a diagnostic fluid. Comparative studies have also been performed on the glycosylation of immunoglobulins in saliva versus plasma, revealing fluid-specific differences that could have functional and biomarker implications. nih.gov The analysis of the salivary proteome and metaproteome has shown distinct signatures for conditions like type-2 diabetes, identifying changes in host and microbial proteins. nih.govresearchgate.net

Comparative and Dysfibrinogen Research Involving Glu1 Fibrinopeptide B Human

Comparative Analysis of Fibrinopeptide Release from Adsorbed versus Soluble Fibrinogen

The release of fibrinopeptides from fibrinogen that is adsorbed onto a surface differs significantly from their release from fibrinogen in solution. nih.govnih.gov This has important implications for the initiation of blood clotting at the site of vascular injury or on the surface of medical devices.

Research has shown that when fibrinogen is adsorbed onto a surface, the typical delay (lag phase) observed in the release of Fibrinopeptide B (FpB) from soluble fibrinogen is eliminated. nih.govnih.gov Furthermore, the orientation of the adsorbed fibrinogen molecule influences the relative amounts of Fibrinopeptide A (FpA) and FpB that are released by thrombin.

Fibrinogen can adsorb onto surfaces in two primary orientations: "side-on" at low concentrations and "end-on" at high concentrations. nih.govnih.gov Studies using polystyrene surfaces have demonstrated that from "end-on" adsorbed fibrinogen, the amount of FpB released is substantially higher than that of FpA. nih.govnih.gov Conversely, from "side-on" adsorbed fibrinogen, the initial rate and amount of FpA released are greater than those of FpB. nih.gov This suggests that the accessibility of the fibrinopeptide cleavage sites to thrombin is altered depending on how fibrinogen is bound to the surface. nih.gov Specifically, the N-terminal portions of the Aα chains, where FpA is located, may be less accessible in the "end-on" configuration. nih.gov

The properties of the surface itself also play a crucial role. For instance, the amount of accessible FpA on adsorbed fibrinogen is significantly influenced by the surface's chemical properties. nih.gov Hydrophobic surfaces have been found to make more FpA available for cleavage by thrombin compared to negatively charged surfaces. nih.gov This indicates that negatively charged surfaces may impair FpA accessibility, leading to reduced FpA release and subsequent fibrin (B1330869) formation. nih.gov

These findings highlight that the microenvironment of fibrinogen, whether in solution or adsorbed to a surface, dictates the kinetics and stoichiometry of fibrinopeptide release, which in turn can influence the characteristics of the resulting fibrin clot. The preferential release of FpB from surface-adsorbed fibrinogen is noteworthy, as FpB is a potent chemoattractant, suggesting a role in recruiting cells to the site of injury. nih.govnih.gov

Table 1: Kinetics of Thrombin-Mediated Fibrinopeptide Release from Adsorbed vs. Soluble Fibrinogen

| Condition | Fibrinopeptide Release Characteristics | Key Findings |

| Soluble Fibrinogen | Lag phase observed for FpB release. | FpA is released before FpB. |

| Adsorbed Fibrinogen (End-on) | No lag phase for FpB release. nih.govnih.gov | Amount of FpB released is significantly higher than FpA. nih.govnih.gov |

| Adsorbed Fibrinogen (Side-on) | No lag phase for FpB release. nih.gov | Initial rate and amount of FpA released are higher than FpB. nih.gov |

| Adsorbed Fibrinogen (Hydrophobic Surface) | Approximately 2.7 times more FpA available. nih.gov | Extent of FpA release is a function of surface-dependent availability. nih.gov |

| Adsorbed Fibrinogen (Negatively Charged Surface) | Impaired FpA accessibility. nih.gov | Reduced FpA release and subsequent fibrin formation. nih.gov |

Investigations of Inherited Dysfibrinogenemias and Altered (Glu1)-Fibrinopeptide B Release Patterns

Inherited dysfibrinogenemias are a group of rare coagulation disorders caused by mutations in the genes encoding the fibrinogen molecule. medscape.com These genetic alterations can lead to abnormal fibrinogen function, affecting one or more steps in the formation of a stable fibrin clot. medscape.com While many individuals with dysfibrinogenemia are asymptomatic, others may experience bleeding or thrombotic events. medscape.com These conditions are typically inherited in an autosomal dominant or codominant manner. medscape.com

A key aspect of dysfibrinogenemia research involves examining how specific mutations affect the release of fibrinopeptides. In some cases, the release of (Glu1)-Fibrinopeptide B is specifically impaired, which can be associated with an increased risk of thrombosis. medscape.com

For example, Fibrinogen Bethesda is a congenital dysfibrinogenemia characterized by a lifelong history of mild bleeding. nih.gov Studies of this variant revealed a pronounced decrease in the rate of release of both FpA and FpB by thrombin. nih.gov This delayed release distinguishes it from other reported dysfibrinogenemias. nih.gov

More recent studies have identified novel mutations in the fibrinogen Bβ chain (FGB) gene that lead to congenital fibrinogen disorders. nih.gov For instance, the BβA68S mutation has been shown to cause impaired release of FpB. nih.gov Other mutations in the FGB gene, such as nonsense mutations, can also lead to quantitative fibrinogen deficiencies like afibrinogenemia and hypofibrinogenemia. nih.gov

The investigation of these naturally occurring mutations provides valuable insights into the structure-function relationships of the fibrinogen molecule and the critical role of normal (Glu1)-Fibrinopeptide B release in hemostasis.

Table 2: Examples of Inherited Dysfibrinogenemias with Altered Fibrinopeptide B Release

| Dysfibrinogenemia/Mutation | Gene Affected | Altered Fibrinopeptide Release | Associated Clinical Phenotype |

| Fibrinogen Bethesda | Not specified in provided context | Pronounced decrease in the rate of release of both FpA and FpB. nih.gov | Mild bleeding diathesis. nih.gov |

| BβA68S | FGB | Impaired release of FpB. nih.gov | Dysfibrinogenemia. nih.gov |

| General Dysfibrinogenemias | FGA, FGB, or FGG | Can involve impaired FpB release. medscape.com | Asymptomatic, bleeding, or thrombosis. medscape.com |

Future Directions and Emerging Research Avenues for Glu1 Fibrinopeptide B Human

Elucidation of Unexplored Regulatory Pathways and Signaling Mechanisms

While the role of (Glu1)-Fibrinopeptide B in chemotaxis is established, the complete picture of its signaling cascade remains to be fully elucidated. medchemexpress.comglpbio.com Future research will likely focus on identifying the specific receptors and downstream signaling molecules that mediate its effects on various cell types. Although it is known to stimulate neutrophils, monocytes, and fibroblasts, the precise mechanisms governing these interactions are not fully understood. medchemexpress.comglpbio.com

Key areas for future investigation include:

Receptor Identification: Identifying the specific cell surface receptor(s) that bind to (Glu1)-Fibrinopeptide B is a critical next step. Uncovering the receptor will unlock the ability to study the direct downstream signaling events.

Intracellular Signaling Cascades: Research is needed to map the intracellular signaling pathways activated by (Glu1)-Fibrinopeptide B binding. This includes investigating the involvement of common signaling molecules such as G-proteins, kinases, and transcription factors.

Cross-talk with Other Pathways: Understanding how (Glu1)-Fibrinopeptide B signaling pathways interact with other inflammatory and coagulation-related pathways will provide a more holistic view of its function. For instance, its interplay with pathways activated by other fibrinogen degradation products and inflammatory mediators warrants further investigation. nih.gov

Novel Biological Functions: Beyond its established chemotactic properties, exploring other potential biological roles of (Glu1)-Fibrinopeptide B is a promising avenue. This could include its involvement in processes like angiogenesis, tissue repair, and immune modulation. sinobiological.comnih.gov

Development of Novel Research Tools and Probes Based on (Glu1)-Fibrinopeptide B Structure and Function

The unique properties of (Glu1)-Fibrinopeptide B make it a valuable template for the development of new research tools and diagnostic probes. Its use as a standard in mass spectrometry for proteomic research is already established. genscript.comechelon-inc.comanaspec.com

Future developments in this area may include:

Fluorescent Probes: Designing fluorescently labeled (Glu1)-Fibrinopeptide B analogues could enable real-time imaging of its localization and interaction with cells. This would be invaluable for studying its dynamics in both in vitro and in vivo models. The development of survivin-specific fluorescent probes offers a potential model for this approach. nih.gov

Biomarker Development: Given that fibrinopeptides are sensitive markers of coagulation activation, there is potential to develop more specific and sensitive assays using (Glu1)-Fibrinopeptide B for diagnosing and monitoring thrombotic and inflammatory conditions. wikipedia.orgnih.gov Recent advancements in nanopore technology for detecting fibrinopeptide A and its derivatives could be adapted for (Glu1)-Fibrinopeptide B. nih.gov

Therapeutic Peptidomimetics: The structure of (Glu1)-Fibrinopeptide B could serve as a scaffold for designing small molecule or peptide-based drugs that modulate its activity. These could either mimic or inhibit its effects to potentially treat inflammatory disorders or thrombosis.

Advanced Modeling and Simulation Approaches to Fibrinopeptide B Kinetics and Interactions

Computational modeling and simulation are powerful tools for understanding the complex kinetics of fibrin (B1330869) polymerization and the interactions of fibrinopeptides. ahajournals.orgahajournals.org Mathematical models have been instrumental in explaining the ordered release of fibrinopeptides A and B and the subsequent steps of fibrin assembly. plos.orgnih.gov

Future research in this domain will likely involve:

Multi-scale Modeling: Integrating different modeling approaches, from molecular dynamics to continuum models, will provide a more comprehensive understanding of how (Glu1)-Fibrinopeptide B release and function are regulated across different biological scales. ahajournals.org

Predictive Modeling of Disease States: Developing computational models that can predict how alterations in (Glu1)-Fibrinopeptide B levels or function contribute to various disease states, such as thrombosis or chronic inflammation, would be a significant advancement.

Simulation of Peptide-Receptor Interactions: Once the receptor for (Glu1)-Fibrinopeptide B is identified, molecular dynamics simulations can be employed to study the binding process in atomic detail, providing insights for the rational design of modulatory agents. nhr4ces.de

Integration of (Glu1)-Fibrinopeptide B Research into Broader Fibrinogenomics and Proteomics Studies

To fully appreciate the significance of (Glu1)-Fibrinopeptide B, it is crucial to integrate its study into the broader context of fibrinogenomics and proteomics. mdpi.comgenomeweb.combroadinstitute.org This systems-level approach will help to uncover novel connections between fibrinogen biology, coagulation, and various disease processes.

Key aspects of this integration include:

Fibrinogenomics: Investigating how genetic variations in the fibrinogen genes (FGA, FGB, and FGG) affect the structure, function, and release of (Glu1)-Fibrinopeptide B. This could reveal predispositions to certain diseases and help in personalizing medicine.

Proteomic Profiling: Utilizing advanced proteomic techniques to quantify levels of (Glu1)-Fibrinopeptide B and other fibrinogen-derived peptides in various biological fluids and tissues. nih.gov This can help to identify new biomarkers for disease diagnosis and prognosis.

Interactome Mapping: Identifying the full spectrum of proteins that interact with (Glu1)-Fibrinopeptide B in different cellular contexts. This will provide a more complete picture of its biological functions and regulatory networks.

Systems Biology Approaches: Combining data from genomics, proteomics, and functional studies to build comprehensive models of the coagulation and inflammatory systems where (Glu1)-Fibrinopeptide B plays a role.

Q & A

Q. What are the standard protocols for using (Glu1)-Fibrinopeptide B in mass spectrometry (MS) calibration?

(Glu1)-Fibrinopeptide B is widely used as a lock mass and calibration standard in MS workflows. For example, in data-independent acquisition (DIA) modes like HDMSE, it is employed to calibrate MS2 fragments and precursor ions, ensuring accurate mass measurements. Protocols typically involve spiking the peptide into samples at defined concentrations (e.g., 1 pmol/µL) and using its known molecular mass (1570.677 m/z) for real-time calibration . Triplicate runs are recommended to validate instrument performance .

Q. How is the purity of (Glu1)-Fibrinopeptide B assessed for experimental use?

Purity is validated via high-performance liquid chromatography (HPLC), with ≥90% purity required for reliable results in proteomic studies. Batch-specific certificates of analysis (COA) should be consulted to confirm purity and storage conditions (-20°C in lyophilized form) . Cross-contamination checks in LC-MS workflows are critical, as impurities can skew quantification in complex mixtures .

Q. What experimental precautions are necessary when handling (Glu1)-Fibrinopeptide B?

Researchers must wear protective equipment (gloves, masks, lab coats) to avoid skin contact. Waste containing the peptide should be segregated and processed by certified biohazard disposal services to prevent environmental contamination. Storage at -20°C in airtight containers prevents degradation .

Advanced Research Questions

Q. How can researchers optimize SALDI-MS detection of (Glu1)-Fibrinopeptide B in complex mixtures?

Signal intensity variations in surface-assisted laser desorption/ionization (SALDI-MS) are influenced by factors like buried oxide (BOx) layer thickness. Studies show that thicker BOx layers (200–400 nm) reduce signal variability for peptides >1200 Da. Lower ionization efficiency in mixtures may require adjusting peptide concentration (e.g., 5x higher than other analytes) or pre-fractionation to isolate the target peptide .

Q. What methodologies resolve discrepancies in (Glu1)-Fibrinopeptide B quantification across MS platforms?

Cross-platform inconsistencies arise from differences in collision energy ramping (20–60 V), ion mobility settings, and calibration protocols. Standardization using a six-peptide calibration kit (including des-Arg1-Bradykinin and ACTH clips) alongside (Glu1)-Fibrinopeptide B improves inter-lab reproducibility. Data should be processed using software like Progenesis QI, which normalizes intensities and applies false discovery rate (FDR) thresholds ≤1% .

Q. How can researchers design robust studies to evaluate (Glu1)-Fibrinopeptide B as a biomarker in proteomic workflows?

Employ PICOT frameworks to define study parameters:

- Population : Human serum/plasma samples from defined cohorts (e.g., pancreatic cancer vs. chronic pancreatitis).

- Intervention : LC-MS/MS with (Glu1)-Fibrinopeptide B calibration.

- Comparison : Baseline protein levels vs. infection/cancer states.

- Outcome : Quantification of fibrinopeptide degradation products.

- Time : Longitudinal sampling to track changes .

Sample size calculations should account for effect size (e.g., 1.5-fold change in peptide levels) and statistical power (≥80%), ideally with consultation from biostatisticians .

Q. What strategies improve reproducibility of (Glu1)-Fibrinopeptide B data in multi-center studies?

Adhere to PRIDE Archive guidelines for data submission, including raw files (mzML), processed data (mzIdentML), and detailed metadata. Use standardized protocols for collision energy, ion mobility wave velocity (650 m/s), and lock mass application. Cross-validate findings using public datasets (e.g., PRIDE Cluster) to ensure peptide identification consistency .

Data Contradiction and Troubleshooting

Q. Why do signal intensities for (Glu1)-Fibrinopeptide B vary significantly in MALDI-TOF vs. ESI-MS setups?

Matrix effects in MALDI-TOF (e.g., crystal heterogeneity) and ionization efficiency differences in electrospray ionization (ESI)-MS contribute to variability. Mitigation strategies include:

- Normalizing intensities using internal standards (e.g., isotopically labeled fibrinopeptide analogs).

- Optimizing matrix composition (e.g., α-cyano-4-hydroxycinnamic acid for MALDI).

- Pre-fractionating samples to reduce ion suppression .

Q. How should researchers address low recovery rates of (Glu1)-Fibrinopeptide B in plasma proteomics?

Low recovery may stem from protease degradation or binding to fibrinogen. Implement protease inhibitors (e.g., EDTA, PMSF) during sample collection. Immunodepletion of high-abundance proteins (e.g., albumin) prior to MS analysis can improve detection limits. Validate recovery rates using spike-in experiments with synthetic peptide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.